3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid
Description
3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid is a β-amino acid derivative featuring a benzo[d]thiazole moiety fused to a propanoic acid backbone. This compound, particularly in its (S)-enantiomeric form (CAS 1820581-64-3), has garnered interest due to its structural hybrid of a bioactive benzothiazole core and an amino acid functionality . Although synthetic details are sparse in the provided evidence, analogous compounds are typically synthesized via Hantzsch thiazole cyclization or condensation reactions, as seen in related thiazole-containing amino acids .
Structure
3D Structure
Properties
CAS No. |
103040-93-3 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-amino-3-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c11-6(5-9(13)14)10-12-7-3-1-2-4-8(7)15-10/h1-4,6H,5,11H2,(H,13,14) |
InChI Key |
UFNDPITYHPRXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CC(=O)O)N |
Origin of Product |
United States |
Biological Activity
3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid, also known as 3-[(1,3-benzothiazol-2-yl)amino]propanoic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. Its structure features a benzothiazole ring fused to an amino acid backbone, which contributes to its unique chemical behavior and biological activities. The compound’s ability to emit fluorescence due to the benzothiazole moiety enhances its potential as a fluorescent probe in biological studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that this compound may inhibit cancer cell proliferation. Its structural properties allow it to interact with various biomolecules, enhancing its potential as a lead compound in drug development for cancer therapies.
2. Antibacterial Properties
The compound demonstrates effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Neuroprotective Effects
Research into related thiazole compounds suggests that they may possess neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially improving cholinergic transmission in the brain .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives of this compound:
These studies highlight the compound's potential across different biological systems and its applicability in therapeutic contexts.
The unique structure of this compound allows it to engage with various biological targets. Its binding affinity and specificity toward certain receptors are under investigation, contributing to the understanding of its pharmacological profile. The presence of sulfur in the benzothiazole ring enhances its reactivity and interaction capabilities with biological targets, making it valuable for drug design .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by a propanoic acid moiety attached to a benzothiazole ring, which contributes to its diverse chemical behavior. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that enhance its biological activity and potential applications in drug development.
Anticancer Properties
Research has indicated that 3-amino-3-(benzo[d]thiazol-2-yl)propanoic acid exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, investigations into its interaction with specific receptors have revealed promising results in targeting cancer cells while sparing healthy tissues.
Antibacterial Activity
The compound has also been explored for its antibacterial properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Fluorescent Probes in Biological Studies
Due to its fluorescence properties, this compound is being investigated as a fluorescent probe for biological imaging. This application is particularly useful in studying cellular processes and interactions at the molecular level, providing insights into disease mechanisms.
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can lead to therapeutic benefits by modulating metabolic processes .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. It appears to reduce amyloid-beta toxicity, which is a hallmark of Alzheimer's pathology, thereby improving cell viability in neuronal cultures exposed to toxic stimuli .
Synthesis of Novel Materials
The compound serves as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for the development of polymers and composites that exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Compounds like 6d (4-cyanophenyl) exhibit multitarget activity (antiviral, antioxidant) due to enhanced electronic interactions .
- Bioactivity Specificity : The benzo[d]thiazole core in the target compound may confer unique binding affinities, as seen in benzothiazole-based sialidase probes (e.g., BTP3-Neu5Ac) .
Physicochemical Properties
- Solubility: The propanoic acid group enhances aqueous solubility, critical for bioavailability. For example, compound 21a has measurable solubility in polar solvents .
- Thermal Stability : Melting points for thiazole derivatives range widely (e.g., 105–157°C), with benzo[d]thiazole derivatives likely exhibiting higher thermal stability due to aromatic fusion .
Preparation Methods
Hantzsch Thiazole Synthesis as a Core Step
The benzothiazole ring system is commonly constructed via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thiourea derivatives. This method is well-established for generating thiazole rings in high yields and is adaptable for various substitutions.
- Typical Reaction:
Thioureido acid derivatives react with α-bromoacetophenones or α-haloketones under mild conditions (often aqueous or slightly basic media) to form the benzothiazole ring system. - Reaction Conditions:
Room temperature or mild heating; aqueous potassium carbonate or sodium acetate as base; acidification post-reaction to isolate the product.
Multi-Step Synthesis of the Amino Acid Derivative
The amino acid side chain is introduced or modified through subsequent steps involving:
Condensation Reactions:
The amino group is typically introduced via nucleophilic substitution or reductive amination on an intermediate bearing a suitable leaving group or carbonyl functionality.Cyclization and Functional Group Transformations:
Intramolecular cyclization to form the benzothiazole ring is followed by functionalization of the propanoic acid side chain, often involving protection/deprotection strategies to maintain amino acid integrity.
Detailed Preparation Methodology
Synthesis of Benzothiazole Intermediate
Purification and Characterization
Purification is typically achieved by recrystallization or chromatographic methods.
Structural confirmation is done by NMR spectroscopy (1H and 13C), with characteristic signals for the benzothiazole ring and amino acid moiety (e.g., CH2 protons, C=O and C=N resonances).
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Formation of thiazole ring | Thioureido acid + α-haloketone | Aqueous base, RT | Benzothiazole intermediate |
| 2 | Amino group introduction | Amino acid precursor or reductive amination | Mild conditions | 3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid |
| 3 | Purification | Recrystallization or chromatography | - | Pure target compound |
Research Findings on Preparation Efficiency and Optimization
Avoiding reflux conditions during ring formation reduces impurity formation and improves yield.
Water as a solvent in some steps (e.g., reaction with chloroacetone) provides better yields and cleaner products compared to organic solvents like acetone.
The use of mild bases such as sodium acetate or potassium carbonate facilitates smooth cyclization and product isolation.
The Hantzsch synthesis remains the most reliable and widely used method for constructing the benzothiazole core in this compound.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thiazole ring formation | Thioureido acid + α-haloketone | Aqueous base, RT, no reflux | High yield, mild conditions | Sensitive to temperature, impurities if refluxed |
| Amino acid side chain introduction | Amino acid precursors or reductive amination reagents | Mild, controlled pH | Maintains amino acid integrity | Multi-step, requires purification |
| Purification | Recrystallization, chromatography | Standard lab techniques | High purity product | Time-consuming |
This detailed synthesis overview of This compound highlights the importance of the Hantzsch thiazole synthesis as the foundational step, followed by careful functionalization of the amino acid side chain. The methods emphasize mild reaction conditions to maximize yield and purity, supported by NMR characterization and practical handling guidelines for research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
